Ethyl 2-cyanoacrylate

Catalog No.
S591064
CAS No.
7085-85-0
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyanoacrylate

CAS Number

7085-85-0

Product Name

Ethyl 2-cyanoacrylate

IUPAC Name

ethyl 2-cyanoprop-2-enoate

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3

InChI Key

FGBJXOREULPLGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C)C#N

Solubility

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane

Synonyms

2-Cyano-2-propenoic Acid Ethyl Ester; 2-Cyanoacrylic Acid Ethyl Ester; 910EM; ACE-E 50; ACE-EE; Adhesive 502; Anacure 3020; Loctite E 406; Sicomet 5195; Sicomet 8400; TB 1743; TK 200;

Canonical SMILES

CCOC(=O)C(=C)C#N

Potential for Cancer Treatment

Recent research suggests that Ethyl 2-cyanoacrylate may offer potential in cancer treatment. Studies have shown its effectiveness in inhibiting the proliferation and inducing apoptosis (programmed cell death) in colorectal adenocarcinoma cells, both in vitro (laboratory setting) and in vivo (living organisms) []. While the exact mechanism of action remains under investigation, it is believed to involve alterations in gene expression []. However, further research is needed to determine its safety and efficacy for human cancer treatment.

Applications in Wound Healing and Tissue Repair

Ethyl 2-cyanoacrylate's strong adhesive properties have been explored for its potential use in wound healing and tissue repair. Studies have shown its effectiveness in sealing blood vessels and controlling hemorrhage in various surgeries, including cardiovascular, thoracic, and pulmonary []. Additionally, research suggests that it may promote bone healing and remodeling, although more investigation is needed to confirm these findings []. However, it's important to note that due to potential cytotoxicity, its use in some applications has been replaced by longer-chain cyanoacrylates, which are considered less toxic [].

Ethyl 2-cyanoacrylate is a colorless, low-viscosity liquid that belongs to the cyanoacrylate family of compounds, known primarily for their fast-acting adhesive properties. It is the ethyl ester of 2-cyanoacrylic acid and is commonly found in various commercial superglues. This compound has a faint sweet smell and is soluble in solvents such as acetone and methylene chloride. Ethyl 2-cyanoacrylate polymerizes rapidly in the presence of moisture, making it an effective adhesive for a wide range of materials .

Adhesion:

ECA's adhesive properties stem from its rapid polymerization upon contact with moisture. The polymer chains interlock with the surfaces being bonded, forming a strong and durable connection [].

Biocompatibility:

The biocompatibility of ECA allows its use in medical applications. It can bond tissues without significant cytotoxicity, making it a potential alternative to sutures in specific surgeries [].

Drug Delivery:

ECA's ability to form bonds with biological materials is being explored for drug delivery systems. The controlled release of drugs encapsulated within ECA-based matrices holds promise for targeted drug delivery [].

ECA poses several safety concerns:

  • Skin Irritation: Contact with skin can cause irritation and bonding, requiring careful handling and appropriate personal protective equipment (PPE) [].
  • Eye Irritation: Fumes from ECA can irritate the eyes, and contact with liquid ECA can cause temporary adhesion of eyelids [].
  • Respiratory Irritation: Inhalation of ECA fumes can irritate the respiratory tract [].

The primary reaction involving ethyl 2-cyanoacrylate is its polymerization, which occurs when it comes into contact with moisture. The polymerization mechanism can be classified as chain-growth polymerization, where water acts as a nucleophile, attacking the electrophilic carbon in the cyanoacrylate molecule. This reaction leads to the formation of long polymer chains that provide the adhesive properties characteristic of cyanoacrylates. The general reaction can be summarized as follows:

  • Initiation: Water reacts with ethyl 2-cyanoacrylate to form an intermediate ion.
  • Propagation: The intermediate ion reacts with additional monomers, leading to the growth of polymer chains.
  • Termination: The reaction continues until all available monomers are consumed, resulting in a solid polymer network .

Ethyl 2-cyanoacrylate can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of formaldehyde with ethyl cyanoacetate. This exothermic reaction produces ethyl 2-cyanoacrylate along with water as a by-product:
    NCCH2CO2C2H5+CH2OH2C=C(CN)CO2C2H5+H2O\text{NCCH}_2\text{CO}_2\text{C}_2\text{H}_5+\text{CH}_2\text{O}\rightarrow \text{H}_2\text{C}=\text{C}(\text{CN})\text{CO}_2\text{C}_2\text{H}_5+\text{H}_2\text{O}
  • Ethoxycarbonylation of Cyanoacetylene: Another method involves the ethoxycarbonylation of cyanoacetylene, which also yields ethyl 2-cyanoacrylate .

Ethyl 2-cyanoacrylate has a wide range of applications:

  • Adhesives: It is primarily used in superglues for household and industrial applications.
  • Medical Uses: Employed as a tissue adhesive for surgical procedures and wound closure.
  • Forensics: Utilized for lifting fingerprints from surfaces through a non-destructive process that involves vaporizing the adhesive in a sealed chamber .
  • Cosmetics and Dentistry: Used in certain cosmetic products and dental adhesives due to its quick-setting properties .

Research has shown that ethyl 2-cyanoacrylate interacts with various substances, including moisture and certain polymers. Its rapid polymerization upon exposure to humidity makes it particularly effective for bonding applications but also poses challenges when handling, as it can bond skin or other tissues unintentionally. Studies on its interaction with sodium bicarbonate indicate that it can undergo anion polymerization, further enhancing its reactivity under specific conditions .

Ethyl 2-cyanoacrylate belongs to a broader class of cyanoacrylates, which includes several related compounds. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Methyl 2-cyanoacrylateLower viscosity; used in applications requiring thinner adhesives.
Butyl 2-cyanoacrylateLess irritating; often used in medical adhesives for skin closure.
Octyl 2-cyanoacrylateLonger carbon chain; slower degradation rate; suitable for surgical use.
Isobutyl cyanoacrylateOffers flexibility; used in applications requiring resilient bonds.

Ethyl 2-cyanoacrylate is unique due to its balance between viscosity and bonding strength, making it ideal for general-purpose adhesives while still being effective in medical settings . Its rapid curing time upon exposure to moisture distinguishes it from other adhesives that primarily rely on solvent evaporation for bonding.

Physical Description

Liquid
COLOURLESS LIQUID.
Clear colorless liquid with irritating, sweet, ester-like odo

Color/Form

Clear, colorless, liquid

XLogP3

1

Boiling Point

55 °C at 3 mm Hg
54-56 °C
54-56°C

Flash Point

82.78 °C (closed cup)
75 °C c.c.

Density

1.040 at 20 °C

Odor

Strong , acrid odo

Melting Point

-20 to -25 °C

UNII

2G95FOH7SF

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

Adhesives, Dental bonding
... Use as biological tissue adhesives, especially to arrest bleeding and to close wounds without sutures. ... In the process of healing, the adhesive barrier is thought to break down and to be replaced by the body's own tissue. ... Formaldehyde may be partly responsible for the self-sterilizing properties of the adhesives.
/Experimental therapy/ Cyanoacrylate adhesive has been suggested as an alternative to suturing when repairing severed peripheral nerves.
Glues based on cyanoacrylates are widely used as contact adhesives for metal, glass, rubber, plastics and textiles, as well for biological materials, including binding tissues and sealing wounds in surgery. /Cyanoacrylates/
Cyanoacrylate has been used in medicine and dentistry for many years. It has been used as a postextraction dressing and retrograde filling material in endodontic surgery. /Cyanoacrylate/

MeSH Pharmacological Classification

Hemostatics

Vapor Pressure

0.31 mm Hg at 20 °C
<2 mmHg at 25°C

Pictograms

Irritant

Irritant

Other CAS

7085-85-0
25067-30-5

Wikipedia

Ethyl cyanoacrylate

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree
Cosmetics -> Film forming

Methods of Manufacturing

The important step in most of the published syntheses is the classical Knoevenagel reaction using formaldehyde and a cyanoacetic ester. In this first step oligomeric cyanoacrylates, water, and other byproducts are formed. The reaction can be catalyzed by bases (e.g., amines), alkali metal tetraborates, metal carbonyls, or phase-transfer catalysts. The raw condensation product from the first reaction is depolymerized thermally (either continuously or discontinuously) and purified by distillation, chromatography on alumina or silica gel, crystallization in polyethylene columns, or treatment with zinc chloride. Alternatively, 2-cyanoacrylates can be manufactured by the ethoxycarbonylation of cyanoacetylene in the presence of nickel carbonyl. /2-Cyanoacrylates/

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Miscellaneous manufacturing
Transportation equipment manufacturing
2-Propenoic acid, 2-cyano-, ethyl ester: ACTIVE
2-Propenoic acid, 2-cyano-, ethyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Prepn: Ardis US Patent 2,467,927 (1949 to B.F. Goodrich); McKeever US Patent 2,912,454 (1959 to Rohm & Haas)
Main constituent of super glue

Analytic Laboratory Methods

Method: OSHA 55; Procedure: high pressure liquid chromatography with ultraviolet detection; Analyte: ethyl 2-cyanoacrylate; Matrix: air; Detection Limit: 14 ppb (0.07 mg/cu m).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Product is sensitive to light and moisture.

Dates

Modify: 2023-08-15

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